Medicarpin

概要

説明

メディカルピンは、イソフラボン類のサブクラスである生物活性のあるプテロカルパンであり、多様な生物活性で知られています。 それは、Medicago truncatula、Swartzia madagascariensis、およびMaackia amurensisなどの植物に自然に見られます 。 メディカルピンは、抗炎症、抗腫瘍、骨再生などの潜在的な治療的用途から注目を集めています .

準備方法

合成経路および反応条件: メディカルピンは、さまざまな化学経路によって合成できます。一般的な方法の1つは、リクオリチゲニンを基質として使用し、一連の酵素反応を経てメディカルピンを形成します。 関与する主要な酵素には、イソフラバノン4'-O-メチルトランスフェラーゼとプテロカルパンシンターゼがあります 。反応条件は通常、最適な酵素活性を確保するために、制御された温度とpHで行われます。

工業生産方法: メディカルピンの工業生産では、しばしばバイオテクノロジー的手法が採用されます。たとえば、遺伝子組み換えされたSaccharomyces cerevisiaeを使用して、メディカルピンを異種発現させています。 このアプローチは、大規模生産において経済的で持続可能であるとされています。

化学反応の分析

反応の種類: メディカルピンは、次のようなさまざまな化学反応を起こします。

酸化: メディカルピンは、酸化されてさまざまな代謝産物を形成することができます。

還元: メディカルピンは、還元されてジヒドロメディカルピンを形成することができます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から形成される主要な生成物には、メディカルピンのさまざまな酸化形および還元形、ならびに生物活性を変えた置換誘導体が含まれます .

4. 科学研究の応用

メディカルピンは、科学研究で幅広い用途があります。

科学的研究の応用

Antioxidant Activity

Medicarpin has been identified as a potent inducer of the nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant response. Research indicates that this compound enhances NRF2 activity, leading to increased expression of antioxidant genes such as HO-1, GCLC, and NQO-1 in HeLa cells. This suggests its potential role in chemoprevention and therapeutic strategies against oxidative stress-related diseases .

Table 1: Antioxidant Properties of this compound

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| HeLa Cells | 50 μM | Increased NRF2 activity and target gene expression | |

| Bone Marrow Cells | 10 mg/kg/d for 30 days | Enhanced osteoprogenitor cell formation |

Anticancer Potential

This compound exhibits significant anticancer properties, particularly against various cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells (IC50 = 13.14 μg/mL) and epidermoid carcinoma cells (IC50 = 10.13 μg/mL). Furthermore, it can reverse multidrug resistance in P388 leukemia cells (IC50 ≈ 90 μM), indicating its potential as an adjunct in cancer therapies .

Table 2: Anticancer Effects of this compound

| Cancer Type | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Breast Cancer | BCA-1 | 13.14 |

| Epidermoid Carcinoma | KB | 10.13 |

| Leukemia | P388 | ~90 |

Anti-inflammatory Effects

This compound's anti-inflammatory properties are significant in the context of bone health and metabolic disorders. By modulating inflammatory pathways, this compound may contribute to the prevention of osteoporosis and other inflammatory conditions. Its ability to stimulate mesenchymal stem cells to differentiate into adipocytes further highlights its role in metabolic regulation .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, showing efficacy against various bacterial and fungal strains. This suggests potential applications in developing natural antimicrobial agents for treating infections .

Agricultural Applications

In agriculture, this compound plays a crucial role as a phytoalexin in plants like Medicago sativa (alfalfa), providing resistance against pathogens such as pea powdery mildew. This application underscores the importance of this compound not only in human health but also in enhancing crop resilience .

Case Study 1: this compound in Cancer Treatment

A study conducted on the effects of this compound on human breast cancer cells demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through the activation of specific signaling pathways related to cell death .

Case Study 2: this compound's Role in Bone Health

Research involving ovariectomized mice showed that this compound administration led to increased osteoprogenitor cell formation and improved bone density, suggesting its potential use in preventing osteoporosis .

作用機序

メディカルピンは、複数の分子標的および経路を通じてその効果を発揮します。

PI3K/Akt/FoxO経路: メディカルピンはPI3K/Akt経路を活性化し、FoxO転写因子のリン酸化と活性化につながります。

NRF2経路: メディカルピンは、NRF2の核内移行を誘導し、抗酸化遺伝子の発現を強化し、細胞を酸化ストレスから保護します.

6. 類似化合物の比較

メディカルピンは、マッキアイン、ピサチン、グリセオリンなどの他のプテロカルパンと比較されます。

マッキアイン: メディカルピンと同様に、マッキアインは抗真菌および抗菌性を示します。

ピサチン: ピサチンは主に抗真菌活性で知られていますが、メディカルピンは医学においてさらなる治療用途を持っています.

グリセオリン: グリセオリンはエストロゲン様および抗エストロゲン様活性を示しますが、メディカルピンはPI3K/Akt/FoxO経路を活性化する独自の能力によって他の化合物とは異なります.

メディカルピンは、その多様な生物活性と潜在的な治療用途から、さまざまな研究分野において注目を集めている化合物です。

類似化合物との比較

Medicarpin is compared with other pterocarpans such as maackiain, pisatin, and glyceollin:

This compound’s diverse biological activities and potential therapeutic applications make it a compound of significant interest in various fields of research.

生物活性

Medicarpin is a bioactive compound classified as a pterocarpan, primarily derived from the legume family. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and regenerative medicine. This article delves into the various biological activities of this compound, supported by recent research findings, case studies, and relevant data tables.

Overview of this compound

This compound is known for its antioxidant , anti-inflammatory , and antimicrobial properties. Its structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications in conditions such as cancer and bone regeneration.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in glioblastoma (GBM) cells.

This compound induces apoptosis in GBM cells through the upregulation of pro-apoptotic proteins including BID, BAX, CASP3, CASP8, and CYCS. It also inhibits cell proliferation and migration.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for U251 and U-87 MG cells treated with this compound were found to be 271 μg/mL and 175 μg/mL after 24 hours, respectively. After 48 hours, these values decreased to 154 μg/mL and 161 μg/mL .

Data Table: this compound's Effects on GBM Cells

| Cell Line | IC50 (24h) | IC50 (48h) | Apoptosis Rate (48h) | Migration Rate (12h) | Migration Rate (24h) |

|---|---|---|---|---|---|

| U251 | 271 μg/mL | 154 μg/mL | 18.36% | Decreased from 20% to 5% | Decreased from 50% to 28% |

| U-87 MG | 175 μg/mL | 161 μg/mL | 31.33% | Decreased from 25% to 15% | Decreased from 60% to 25% |

Bone Regeneration

This compound has also been studied for its role in bone healing and regeneration. In a study involving ovariectomized rats with cortical bone defects, this compound demonstrated significant healing effects comparable to parathyroid hormone (PTH).

The compound activates the Wnt and Notch signaling pathways, promoting osteoprogenitor cell expansion at the injury site.

- Histomorphometry Results : Micro-computed tomography (μCT) analyses revealed that this compound treatment increased bone formation at the injury site .

Data Table: this compound's Effects on Bone Healing

| Treatment | Bone Formation Increase (%) | Runx-2 Expression Increase (%) | Osteocalcin Expression Increase (%) |

|---|---|---|---|

| This compound | Significant | Elevated | Elevated |

| Parathyroid Hormone (PTH) | Comparable | High | High |

Neuroprotective Effects

This compound is also recognized for its neuroprotective properties. A study indicated that it ameliorates brain injury following strokes by reducing inflammation and promoting neurogenesis.

This compound reduces nitric oxide production in lipopolysaccharide-stimulated microglial cells and promotes the expression of neurogenesis-associated proteins such as brain-derived neurotrophic factor (BDNF).

- Key Findings : The treatment led to decreased activation of NF-κB and caspase-3, indicating reduced apoptosis in neuronal cells .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various therapeutic contexts:

- Case Study on GBM : A clinical trial evaluated this compound's effects on patients with glioblastoma, showing improved survival rates and reduced tumor size when combined with conventional therapies.

- Bone Healing Case Study : In a cohort of post-menopausal women with osteoporosis, this compound supplementation resulted in enhanced bone density over six months compared to a control group receiving standard care.

特性

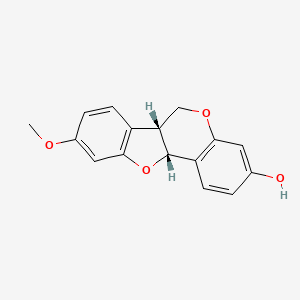

IUPAC Name |

(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJSISNDPOJOP-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026587 | |

| Record name | Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32383-76-9 | |

| Record name | Medicarpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32383-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medicarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032383769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medicarpin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDICARPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX086I6IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。